molecular formula C18H34O4 B13968512 Adipic acid, bis(1,3-dimethylbutyl) ester

Adipic acid, bis(1,3-dimethylbutyl) ester

Cat. No.: B13968512
M. Wt: 314.5 g/mol
InChI Key: LYHRWRRIMHVFFZ-UHFFFAOYSA-N
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Description

Adipic acid, bis(1,3-dimethylbutyl) ester, also known as hexanedioic acid, bis(1,3-dimethylbutyl) ester, is an organic compound with the molecular formula C₁₈H₃₄O₄. It is a diester derived from adipic acid and 1,3-dimethylbutanol. This compound is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adipic acid, bis(1,3-dimethylbutyl) ester can be synthesized through the esterification of adipic acid with 1,3-dimethylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct carbonylation of 1,3-dienes using a palladium-catalyzed process. This method offers a more cost-efficient and environmentally friendly route to produce adipic acid esters on a large scale .

Chemical Reactions Analysis

Types of Reactions

Adipic acid, bis(1,3-dimethylbutyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adipic acid, bis(1,3-dimethylbutyl) ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of adipic acid, bis(1,3-dimethylbutyl) ester involves its interaction with molecular targets and pathways within a given system. The ester group can undergo hydrolysis to release adipic acid and 1,3-dimethylbutanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used .

Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

bis(4-methylpentan-2-yl) hexanedioate

InChI

InChI=1S/C18H34O4/c1-13(2)11-15(5)21-17(19)9-7-8-10-18(20)22-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3

InChI Key

LYHRWRRIMHVFFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC(=O)CCCCC(=O)OC(C)CC(C)C

Origin of Product

United States

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